molecular formula C29H37NO2 B1385651 2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline CAS No. 1040690-20-7

2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline

Cat. No. B1385651
CAS RN: 1040690-20-7
M. Wt: 431.6 g/mol
InChI Key: CQTNPANULKCZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline, also known as 2-(BzO)-N-(2-tBu-Phenoxyethyl)aniline, is an organic compound with a broad range of applications in scientific research. This compound is a widely used reagent in organic synthesis and has been used in various research studies to investigate the mechanism of action and biochemical and physiological effects. In

Scientific Research Applications

2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline(BzO)-N-(2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}anilinetBu-Phenoxyethyl)aniline has been used in numerous scientific research studies, including studies of the mechanism of action of drugs, biochemical and physiological effects, and the development of new drugs and drug delivery systems. This compound has also been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.

Mechanism of Action

2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline(BzO)-N-(2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}anilinetBu-Phenoxyethyl)aniline is believed to act as an agonist at certain G-protein coupled receptors. This compound is believed to bind to these receptors and activate the G-protein, which in turn activates a cascade of biochemical events that lead to the desired effect.
Biochemical and Physiological Effects
This compound(BzO)-N-(2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}anilinetBu-Phenoxyethyl)aniline has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce inflammation, reduce oxidative stress, and improve cardiovascular health. It has also been shown to have anti-cancer effects and to reduce the risk of certain types of cancer. Additionally, this compound has been shown to have anti-depressant and anti-anxiety effects, as well as to reduce the risk of certain neurological disorders.

Advantages and Limitations for Lab Experiments

2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline(BzO)-N-(2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}anilinetBu-Phenoxyethyl)aniline has a number of advantages and limitations for lab experiments. This compound is relatively easy to synthesize and is relatively stable, making it suitable for use in lab experiments. Additionally, this compound is relatively non-toxic and has a low potential for side effects, making it safe to use in lab experiments. However, this compound is also relatively expensive and is not widely available, making it difficult to obtain for use in lab experiments.

Future Directions

In the future, 2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline(BzO)-N-(2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}anilinetBu-Phenoxyethyl)aniline may be used to develop new drugs and drug delivery systems. This compound may also be used to develop new treatments for diseases such as cancer, cardiovascular diseases, and neurological disorders. Additionally, this compound may be used to study the mechanism of action of drugs and to develop new methods for drug delivery. Furthermore, this compound may be used to study the biochemical and physiological effects of drugs and to develop new treatments for these effects. Finally, this compound may be used to study the effects of drugs on the central nervous system and the cardiovascular system.

properties

IUPAC Name

N-[2-(2,4-ditert-butylphenoxy)ethyl]-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO2/c1-28(2,3)23-16-17-26(24(20-23)29(4,5)6)31-19-18-30-25-14-10-11-15-27(25)32-21-22-12-8-7-9-13-22/h7-17,20,30H,18-19,21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTNPANULKCZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCNC2=CC=CC=C2OCC3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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